molecular formula C9H6ClNO3 B095395 trans-3-Chloro-4'-nitroacrylophenone CAS No. 15787-87-8

trans-3-Chloro-4'-nitroacrylophenone

Cat. No. B095395
CAS RN: 15787-87-8
M. Wt: 211.6 g/mol
InChI Key: ADRDHEFLWUEGCY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-Chloro-4'-nitroacrylophenone, also known as CNAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CNAP is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Scientific Research Applications

Trans-3-Chloro-4'-nitroacrylophenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a photosensitizer for photodynamic therapy, and as a reactive intermediate in organic synthesis. trans-3-Chloro-4'-nitroacrylophenone has also been studied for its potential use as a molecular switch in nanotechnology and as a potential antitumor agent.

Mechanism Of Action

The mechanism of action of trans-3-Chloro-4'-nitroacrylophenone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes trans-3-Chloro-4'-nitroacrylophenone useful for a variety of applications, including as a fluorescent probe and as a reactive intermediate in organic synthesis.

Biochemical And Physiological Effects

Trans-3-Chloro-4'-nitroacrylophenone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that trans-3-Chloro-4'-nitroacrylophenone can induce apoptosis, or programmed cell death, in cancer cells. trans-3-Chloro-4'-nitroacrylophenone has also been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, trans-3-Chloro-4'-nitroacrylophenone has been shown to have anti-inflammatory effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of trans-3-Chloro-4'-nitroacrylophenone is its reactivity with nucleophiles, which makes it useful for a variety of applications in organic synthesis and as a fluorescent probe. However, trans-3-Chloro-4'-nitroacrylophenone is also highly toxic and must be handled with care. Additionally, its solubility in organic solvents but insolubility in water can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on trans-3-Chloro-4'-nitroacrylophenone. One area of interest is its potential use as a molecular switch in nanotechnology. Additionally, further research is needed to better understand the mechanism of action of trans-3-Chloro-4'-nitroacrylophenone and its potential as an antitumor agent. Finally, research on the toxicity and safety of trans-3-Chloro-4'-nitroacrylophenone is needed to determine its potential for use in clinical applications.

Synthesis Methods

Trans-3-Chloro-4'-nitroacrylophenone can be synthesized using a variety of methods, including the reaction of 3-chloro-4'-nitroacetophenone with acetic anhydride in the presence of sulfuric acid, or the reaction of 3-chloro-4'-nitroacetophenone with acryloyl chloride in the presence of triethylamine. The yield of trans-3-Chloro-4'-nitroacrylophenone from these reactions is approximately 50-60%.

properties

CAS RN

15787-87-8

Product Name

trans-3-Chloro-4'-nitroacrylophenone

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

IUPAC Name

(E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClNO3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-6H/b6-5+

InChI Key

ADRDHEFLWUEGCY-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/Cl)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-]

synonyms

(E)-β-Chloro-4'-nitroacrylophenone

Origin of Product

United States

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